3-iodo-4-methylbenzohydrazide
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Overview
Description
3-Iodo-4-methylbenzohydrazide is an organic compound with the molecular formula C8H9IN2O. It is a derivative of benzohydrazide, where the benzene ring is substituted with an iodine atom at the third position and a methyl group at the fourth position. This compound is of interest due to its potential biological activity and diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4-methylbenzohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 3-iodo-4-methylbenzoic acid.
Formation of Acid Chloride: The benzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Hydrazide Formation: The acid chloride is then reacted with hydrazine hydrate (N2H4·H2O) to form this compound. This reaction is typically carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of 3-iodo-4-methylbenzoic acid, thionyl chloride, and hydrazine hydrate are used.
Optimized Reaction Conditions: Reaction conditions are optimized for maximum yield and purity, including controlled temperatures and solvent recycling.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-methylbenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).
Condensation: Aldehydes or ketones in the presence of an acid catalyst such as acetic acid.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Compounds with different functional groups replacing the iodine atom.
Hydrazones: Products formed from the condensation of the hydrazide group with aldehydes or ketones.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states of the functional groups.
Scientific Research Applications
3-Iodo-4-methylbenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-iodo-4-methylbenzohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect various biochemical pathways, leading to changes in cellular processes such as cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-methylbenzoic acid: The precursor in the synthesis of 3-iodo-4-methylbenzohydrazide.
4-Iodo-3-methylpyrazole: A structurally similar compound with different functional groups.
2-Chloro-4-iodo-1-methylbenzene: Another halogenated benzene derivative with similar reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both iodine and hydrazide functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
515153-82-9 |
---|---|
Molecular Formula |
C8H9IN2O |
Molecular Weight |
276.1 |
Purity |
95 |
Origin of Product |
United States |
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